molecular formula C14H14BrN3O2S B6445096 4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640835-27-2

4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6445096
CAS No.: 2640835-27-2
M. Wt: 368.25 g/mol
InChI Key: YJXSAIQLPVVEBD-UHFFFAOYSA-N
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Description

4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound was developed as part of a structure-activity relationship study to identify novel, potent ALK inhibitors with improved physicochemical properties . Its mechanism of action involves competitively binding to the ATP-binding site of ALK, thereby suppressing its kinase activity and downstream signaling pathways, including the MAPK and PI3K/AKT cascades, which are critical for cell proliferation and survival. The primary research application of this compound is in the investigation of ALK-driven malignancies, such as a subset of non-small cell lung cancers (NSCLC), anaplastic large cell lymphomas, and neuroblastoma. Researchers utilize this tool compound to elucidate the role of ALK in tumorigenesis, to study mechanisms of resistance to ALK-targeted therapies, and to evaluate the efficacy of novel therapeutic strategies in preclinical models . Its specific chemical scaffold, featuring the 5-bromothiophene and pyridine-carboxamide motifs, serves as a valuable template for the design of next-generation kinase inhibitors.

Properties

IUPAC Name

4-[1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c15-13-2-1-11(21-13)8-18-6-10(7-18)20-9-3-4-17-12(5-9)14(16)19/h1-5,10H,6-8H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXSAIQLPVVEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(S2)Br)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation via Aza Paternò–Büchi Reaction

The azetidine core is synthesized through a [2+2] photocycloaddition between an imine and an alkene, a method refined to address historical challenges such as low regioselectivity and side reactions. Recent protocols utilize UV light (254 nm) in anhydrous tetrahydrofuran (THF) to promote cycloaddition between N-alkyl imines and electron-deficient alkenes, achieving azetidine yields of 60–70%. For this compound, the imine precursor is derived from glyoxylate and a primary amine, while the alkene component is a substituted ethylene derivative. Steric and electronic factors are optimized to favor the desired cis-azetidine stereochemistry, critical for subsequent functionalization.

Pyridine-Carboxamide Coupling via Nucleophilic Substitution

The final assembly involves coupling the azetidine-bromothiophene intermediate with 4-hydroxypyridine-2-carboxamide. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitates the ether linkage formation, with a 45–55% yield after silica gel chromatography. Alternative methods, such as Ullmann coupling with copper(I) iodide and 1,10-phenanthroline, have been explored but show lower efficiency (30–40% yield).

Optimization Challenges and Solutions

Regioselectivity in Azetidine Formation

Early synthetic attempts faced low regioselectivity due to competing [4+2] cycloaddition pathways. By employing electron-withdrawing groups (e.g., esters) on the alkene component, the [2+2] pathway is favored, increasing azetidine yield from 40% to 65%. Solvent screening identified anhydrous THF as optimal, minimizing hydrolysis of the imine precursor.

Purification of Hydrophilic Intermediates

The azetidine intermediate’s polarity complicates purification. Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) resolves this, achieving >95% purity. For scale-up, crystallization from ethyl acetate/n-hexane mixtures provides a cost-effective alternative.

Stability of the Bromothiophene Group

The bromothiophene moiety is prone to debromination under basic conditions. Replacing aqueous workup with neutral extraction (dichloromethane/brine) and using mild bases (e.g., potassium carbonate) during alkylation mitigates this issue.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.6 Hz, 1H, pyridine-H), 7.95 (s, 1H, carboxamide-NH), 6.92 (d, J = 3.8 Hz, 1H, thiophene-H), 4.50 (m, 1H, azetidine-OCH), 3.75 (s, 2H, N-CH₂-thiophene).

  • HRMS (ESI+) : m/z calculated for C₁₄H₁₄BrN₃O₂S [M+H]⁺: 368.25, found: 368.24.

Crystallographic Studies

Single-crystal X-ray diffraction confirms the azetidine’s chair conformation and the anti-periplanar orientation of the bromothiophene and pyridine groups. The crystal lattice exhibits π-stacking interactions between pyridine rings, stabilizing the solid-state structure.

Comparative Analysis of Synthetic Methods

StepMethodReagents/ConditionsYield (%)Purity (%)
Azetidine formationAza Paternò–BüchiUV light, THF, 24 h6595
Bromothiophene alkylationNucleophilic substitutionSOCl₂, DMF, 80°C, 6 h7090
Pyridine couplingMitsunobu reactionDEAD, PPh₃, THF, 12 h5098
Alternative couplingUllmann reactionCuI, 1,10-phenanthroline, DMF3585

Industrial-Scale Considerations

For kilogram-scale production, continuous-flow photochemistry enhances the aza Paternò–Büchi reaction’s efficiency, reducing irradiation time from 24 h to 2 h and improving yield to 72%. Solvent recovery systems for THF and DMF lower environmental impact, while inline NMR monitors reaction progress in real time .

Chemical Reactions Analysis

Types of Reactions

4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential use as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development. Research has shown that compounds with similar structures can act as enzyme inhibitors or receptor modulators, impacting pathways related to neurological disorders and cancer treatment.

Biological Studies

4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide may serve as a valuable tool in biological research for studying specific pathways. Its potential as a ligand for receptors involved in neurotransmission could lead to insights into mechanisms of action for neurological drugs.

Material Science

The unique properties of this compound allow for exploration in the development of advanced materials. Its incorporation into polymers or other materials could enhance electronic or optical properties, making it suitable for applications in sensors or photonic devices.

Case Study 1: Anticancer Activity

Research conducted on similar compounds has indicated that derivatives of pyridine and thiophene exhibit anticancer properties. In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways.

Case Study 2: Neuropharmacology

A study investigated the effects of pyridine derivatives on neurotransmitter systems. The findings suggested that compounds similar to this compound could modulate receptor activity, potentially leading to therapeutic effects in conditions like depression and anxiety.

Mechanism of Action

The mechanism by which 4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Azetidine vs. Larger Heterocycles

However, strained azetidines may exhibit reduced metabolic stability compared to five- or six-membered rings .

Substituent Effects

  • Bromothiophene vs.
  • Carboxamide Positioning : The pyridine-2-carboxamide in the target compound aligns with bioactive motifs seen in kinase inhibitors (e.g., JAK/STAT pathways), contrasting with isoxazole- or dihydropyridine-based carboxamides in .

Electronic and Solubility Profiles

The absence of polar groups (e.g., diethylamino in or methoxy in ) in the target compound suggests lower aqueous solubility, which may necessitate formulation optimization. Bromine’s electronegativity could enhance binding to hydrophobic pockets but may also increase off-target risks .

Q & A

Basic Synthesis Methodology

Q: What is a standard synthetic route for preparing 4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide? A: A common approach involves multi-step condensation and cyclization reactions. For example, azetidine intermediates can be synthesized via nucleophilic substitution of 5-bromothiophene-2-methyl derivatives with azetidin-3-ol, followed by coupling to pyridine-2-carboxamide via an ether linkage. Reaction conditions may include refluxing in ethanol with ammonium acetate as a catalyst, similar to methods used for analogous pyridine derivatives . Purification often involves crystallization from DMF/ethanol mixtures to achieve high purity (>99%) .

Advanced Optimization of Reaction Conditions

Q: How can reaction yields be improved for the azetidine coupling step? A: Optimizing solvent polarity, temperature, and catalyst loading is critical. For instance, replacing ethanol with DMF or acetonitrile may enhance solubility of intermediates. Catalytic amounts of iodine or Lewis acids (e.g., ZnCl₂) can accelerate azetidine ring formation. Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize side products like over-oxidized thiophene derivatives .

Basic Structural Characterization Techniques

Q: Which analytical methods are essential for confirming the compound’s structure? A: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., azetidine CH₂ peaks at δ 3.5–4.0 ppm and pyridine aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks matching the exact mass (e.g., [M+H]+ ≈ 408.02 Da).
  • IR spectroscopy : Carboxamide C=O stretch near 1650–1700 cm⁻¹ .

Advanced Structural Analysis via X-ray Crystallography

Q: How can crystallographic data resolve ambiguities in stereochemistry or bond geometry? A: Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for confirming the azetidine ring’s puckering and the spatial orientation of the bromothiophene moiety. For example, torsion angles between the azetidine and pyridine rings can be measured to assess conformational stability, as demonstrated in structurally related bromophenyl-thiazolidinone derivatives .

Handling and Safety Precautions

Q: What safety measures are recommended for handling this compound? A: Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H315/H319 hazards) .
  • Storage : Keep in airtight containers at 4°C to prevent degradation .
  • Disposal : Follow hazardous waste protocols (P501/P502 codes) for halogenated organics .

Addressing Data Contradictions in Synthetic Routes

Q: How to resolve discrepancies in reported yields for similar compounds? A: Contradictions often arise from differences in reaction scale, solvent purity, or workup methods. For example, prolonged reflux times (>20 hours) in ethanol may degrade heat-sensitive intermediates, reducing yields compared to shorter durations (10–12 hours) . Reproducibility requires strict control of moisture (e.g., molecular sieves) and stoichiometric ratios of aldehydes/ketones in condensation steps .

Purification Strategies for High-Purity Output

Q: What chromatographic or recrystallization methods are effective for isolating the final product? A: Gradient column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials. For recrystallization, a 1:2 DMF/ethanol mixture is optimal due to the compound’s moderate polarity. Centrifugation or vacuum filtration isolates crystals, with purity verified by HPLC (e.g., >99% at 254 nm) .

Mechanistic Insights into Key Reaction Steps

Q: What mechanistic pathways govern the formation of the azetidine-pyridine ether linkage? A: The coupling likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The azetidine oxygen acts as a nucleophile, attacking the electron-deficient pyridine C-4 position activated by the carboxamide group’s electron-withdrawing effect. DFT calculations or isotopic labeling (e.g., ¹⁸O tracing) could validate this pathway, as seen in analogous heterocyclic syntheses .

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